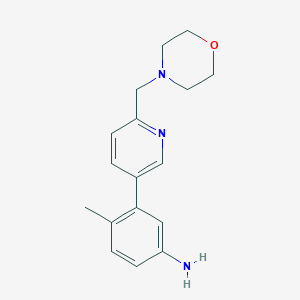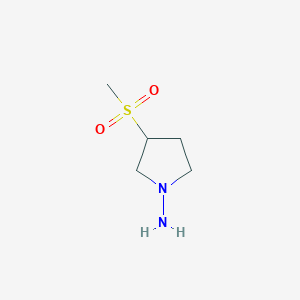![molecular formula C13H15ClN4O2 B13875378 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine CAS No. 1353971-22-8](/img/structure/B13875378.png)
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyridazine ring fused with a pyridine ring, which is further substituted with a chloropyridine moiety and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine . This reaction is carried out in ethanol with boiling, using sodium ethylate as a catalyst. The reaction is monitored by thin-layer chromatography (TLC) and is usually completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: The compound is investigated for its antimicrobial and antiviral activities.
Mecanismo De Acción
The mechanism of action of 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine involves its interaction with specific molecular targets. For instance, in anticancer studies, it is known to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth . By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridopyridazine share a similar core structure and exhibit comparable biological activities.
Pyridine Derivatives: Compounds such as chloropyridine and pyridylmorpholine also share structural similarities and are used in similar applications.
Uniqueness
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine is unique due to its specific combination of a pyridazine ring fused with a pyridine ring and further substituted with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1353971-22-8 |
|---|---|
Fórmula molecular |
C13H15ClN4O2 |
Peso molecular |
294.74 g/mol |
Nombre IUPAC |
4-[2-(1-chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C13H15ClN4O2/c14-12-10-1-2-15-9-11(10)13(17-16-12)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8H2 |
Clave InChI |
RUCHOMNKSUIUII-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=NN=C(C3=C2C=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



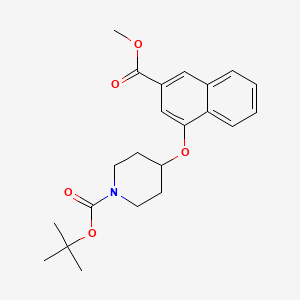
![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
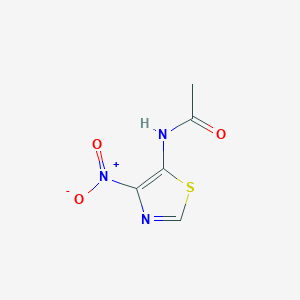
![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)
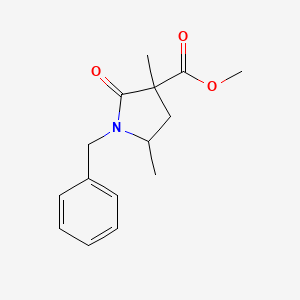

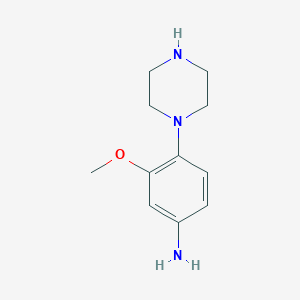
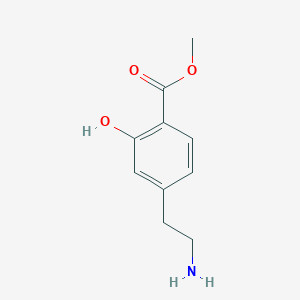
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
